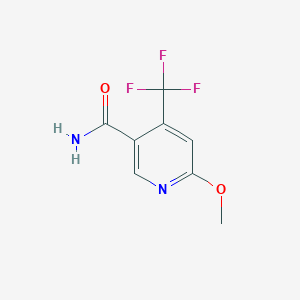

6-Methoxy-4-(trifluoromethyl)nicotinamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of nicotinamide derivatives, including those related to 6-Methoxy-4-(trifluoromethyl)nicotinamide, involves complex chemical processes. For instance, Abdel-Aziz (2007) describes a method where 2-methoxy-3-cyanopyridines undergo Lewis acid-promoted nucleophilic displacement reactions with various organo cuprates, leading to trisubstituted nicotinonitriles. Subsequent hydrolysis yields nicotinic acid and nicotinamide derivatives (Abdel-Aziz, 2007).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives reveals critical insights into their chemical behavior. Cobo et al. (2008) highlight the almost identical bond lengths and molecular conformations between ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate and its sulfanyl counterpart, underlining the importance of polarized electronic structures in determining crystal structures (Cobo et al., 2008).

Chemical Reactions and Properties

Nicotinamide derivatives participate in various chemical reactions, indicating a rich array of properties. Ross (1967) elaborates on the preparation of several 6-substituted nicotinamides, showcasing their moderate activity against certain leukemia strains, which hints at their chemical reactivity and potential applications beyond the scope of this analysis (Ross, 1967).

Physical Properties Analysis

The physical properties, such as crystallinity and hydrogen bonding patterns, are crucial for understanding the behavior of these compounds. For example, Hökelek et al. (2010) discuss the trigonal-bipyramidal geometry of a zinc(II) complex with nicotinamide ligands, emphasizing the extensive hydrogen bonding that stabilizes the crystal structure (Hökelek et al., 2010).

Chemical Properties Analysis

The chemical properties of nicotinamide derivatives are influenced by their molecular structure. Staab et al. (1986) synthesized nicotinamide coenzyme models, revealing the interactions between nicotinic ester units and their spectroscopic properties, which are vital for understanding the chemical behavior of these compounds (Staab et al., 1986).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Modification

Chemical Synthesis and Mechanism Studies : 6-Methoxy-4-(trifluoromethyl)nicotinamide derivatives have been synthesized through Lewis acid-promoted nucleophilic displacement reactions, and their mechanisms have been explored through experimental and molecular modeling calculations (Abdel-Aziz, 2007).

Development of Synthetic Agonists : Derivatives of 6-Methoxy-4-(trifluoromethyl)nicotinamide have been utilized in the development of potent and selective agonists, such as in the case of sphingosine-1-phosphate-1 receptor (S1P1) agonists (Pennington et al., 2011).

Antiprotozoal Activity : Aza-analogues of furamidine, derived from 6-Methoxy-4-(trifluoromethyl)nicotinamide, have shown significant antiprotozoal activity, demonstrating the compound's potential in medicinal chemistry (Ismail et al., 2003).

Material Science and Optics

- Nonlinear Optical Applications : The organic co-crystal 4-hydroxy-3-methoxybenzaldehyde nicotinamide, which includes a derivative of 6-Methoxy-4-(trifluoromethyl)nicotinamide, has been analyzed for its third harmonic nonlinear optical properties (Parvathy et al., 2020).

Biomedical Research

Apoptosis Induction : N-phenyl nicotinamides, derived from 6-Methoxy-4-(trifluoromethyl)nicotinamide, have been identified as potent inducers of apoptosis in cancer cells, opening avenues for cancer therapy research (Cai et al., 2003).

Photolabile Protection of Nicotinamide : Research has been conducted on the development of carbamate-tethered coumarins as phototriggers for caged nicotinamide, which is essential in biochemical studies (Bourbon et al., 2013).

Plant Metabolism : Studies have shown the metabolism of nicotinamide in plants, with derivatives like 6-Methoxy-4-(trifluoromethyl)nicotinamide potentially playing roles in the formation of specific plant metabolites (Matsui et al., 2007).

Stem Cell Research : Nicotinamide and its derivatives, including 6-Methoxy-4-(trifluoromethyl)nicotinamide, have been studied for their effects on cell survival and differentiation in human pluripotent stem cells, indicating potential applications in stem cell therapy (Meng et al., 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

6-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-15-6-2-5(8(9,10)11)4(3-13-6)7(12)14/h2-3H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLNKWOUCVJBOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379518 | |

| Record name | 6-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-4-(trifluoromethyl)nicotinamide | |

CAS RN |

175204-87-2 | |

| Record name | 6-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

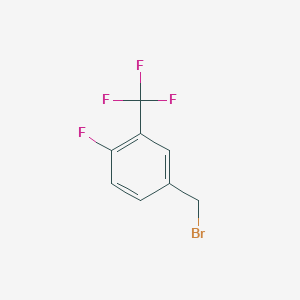

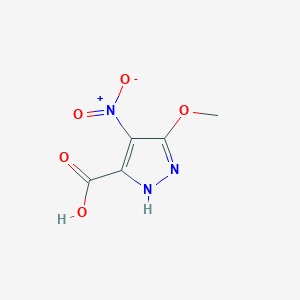

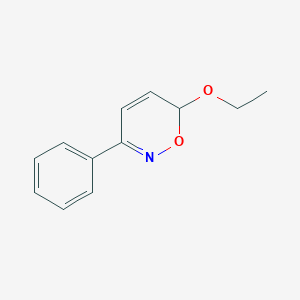

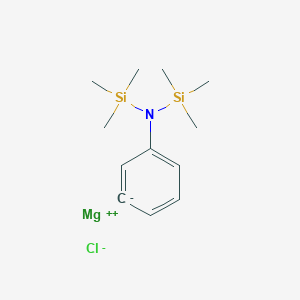

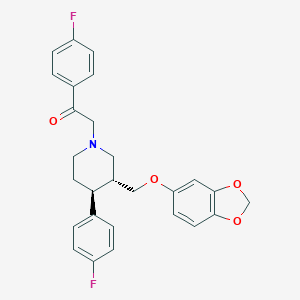

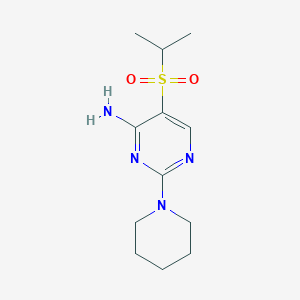

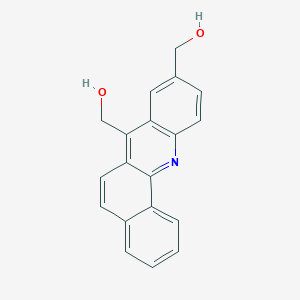

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B61591.png)

![Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate](/img/structure/B61593.png)

![4-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B61608.png)

![2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one](/img/structure/B61611.png)

![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)

![Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate](/img/structure/B61614.png)